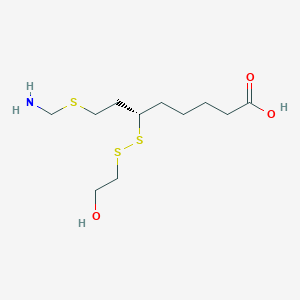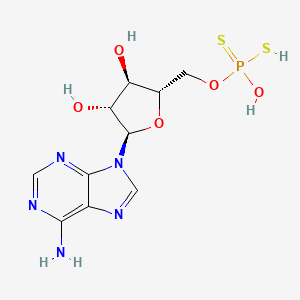
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid is a complex organic compound characterized by the presence of hydroxyethyl, aminomethyl, and dithio groups attached to an octanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the octanoic acid backbone, followed by the introduction of hydroxyethyl and aminomethyl groups through nucleophilic substitution reactions. The dithio groups are then introduced via thiol-disulfide exchange reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, thiols, and amines, with catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl and dithio groups can be oxidized to form sulfoxides and sulfonic acids.
Reduction: The compound can be reduced to form thiols and amines.
Substitution: The aminomethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions include sulfoxides, sulfonic acids, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the dithio groups can undergo redox reactions, influencing cellular redox states and enzyme activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid: A simpler fatty acid with similar backbone structure but lacking the hydroxyethyl, aminomethyl, and dithio groups.
6-Methyloctanoic acid: Another derivative of octanoic acid with a methyl group substitution.
(3S,4S)-3-Methyl-4-{[6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy}octanoic acid: A more complex derivative with additional functional groups.
Uniqueness
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid is unique due to its combination of hydroxyethyl, aminomethyl, and dithio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H23NO3S3 |
|---|---|
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
(6S)-8-(aminomethylsulfanyl)-6-(2-hydroxyethyldisulfanyl)octanoic acid |
InChI |
InChI=1S/C11H23NO3S3/c12-9-16-7-5-10(18-17-8-6-13)3-1-2-4-11(14)15/h10,13H,1-9,12H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
BFRWEULQQALYNZ-JTQLQIEISA-N |
Isomerische SMILES |
C(CCC(=O)O)C[C@@H](CCSCN)SSCCO |
Kanonische SMILES |
C(CCC(=O)O)CC(CCSCN)SSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)


![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)




![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)

